molecular formula C11H13F3O B2679233 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol CAS No. 2514941-96-7

2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol

Cat. No.: B2679233
CAS No.: 2514941-96-7
M. Wt: 218.219
InChI Key: PRUCQAZELUUBML-UHFFFAOYSA-N
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Description

2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-ol moiety. This compound is notable for its unique chemical properties, particularly due to the trifluoromethyl group, which imparts significant stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol typically involves the trifluoromethylation of appropriate precursors. One common method includes the reaction of 2-methyl-3-(trifluoromethyl)benzaldehyde with a suitable reducing agent to yield the desired alcohol. Another approach involves the use of trifluoromethylation reagents in the presence of catalysts to introduce the trifluoromethyl group onto the aromatic ring, followed by subsequent reduction to form the alcohol .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the trifluoromethyl group while achieving efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted ketones, aldehydes, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzaldehyde
  • 3-(Trifluoromethyl)phenylpropanol
  • 2,2,2-Trifluoroethanol

Uniqueness

2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol is unique due to the specific positioning of the trifluoromethyl group and the propan-2-ol moiety, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2-[2-methyl-3-(trifluoromethyl)phenyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O/c1-7-8(10(2,3)15)5-4-6-9(7)11(12,13)14/h4-6,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUCQAZELUUBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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